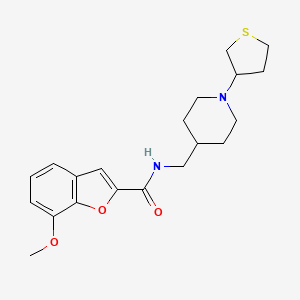
7-Methoxy-N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Durch die Hemmung von Faktor B könnte diese Verbindung therapeutisches Potenzial bei der Behandlung einer Vielzahl von Komplement-vermittelten Erkrankungen haben. Dazu gehören Erkrankungen wie das atypische hämolytisch-urämische Syndrom, die paroxysmale nächtliche Hämoglobinurie und die altersbedingte Makuladegeneration .
Komplementsystemmodulation
Wirkmechanismus
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors , which could be the case for this compound as well.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biologische Aktivität
7-Methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its biological activity, particularly against Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | 7-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide |
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 2034583-58-7 |
The primary target of this compound is Mycobacterium tuberculosis H37Ra . The mode of action involves:
- Inhibition of Growth : The compound interacts with the bacterial cell wall synthesis pathways, leading to the inhibition of growth and proliferation of Mycobacterium tuberculosis.
- Biochemical Pathways : It affects key biochemical pathways within the bacteria, disrupting essential cellular functions and leading to cell death.
Antimicrobial Efficacy
Research indicates that 7-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibits significant anti-tubercular activity . In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating effective concentration ranges for inhibiting bacterial growth.
| Study Reference | MIC (µg/mL) | Activity Description |
|---|---|---|
| 0.5 | Strong inhibition against M. tuberculosis | |
| 1.0 | Moderate inhibition |
Cytotoxicity Studies
Cytotoxicity assessments in mammalian cell lines have shown that the compound has a favorable safety profile:
- Selectivity Index (SI) : The compound exhibits a high SI, indicating lower toxicity to human cells compared to its antibacterial efficacy.
Case Studies and Research Findings
Recent studies have explored the potential of this compound in various therapeutic contexts:
- In Vivo Studies : Animal models treated with this compound showed a reduction in bacterial load in lung tissues infected with M. tuberculosis, supporting its potential as a therapeutic agent .
- Combination Therapy : Research suggests that combining this compound with existing anti-tubercular drugs may enhance efficacy and reduce the development of drug resistance .
Eigenschaften
IUPAC Name |
7-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-4-2-3-15-11-18(25-19(15)17)20(23)21-12-14-5-8-22(9-6-14)16-7-10-26-13-16/h2-4,11,14,16H,5-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAGEOZPSNUEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














